molecular formula C9H10N6 B14016083 N3-Benzyl-1,2,4,5-tetrazine-3,6-diamine

N3-Benzyl-1,2,4,5-tetrazine-3,6-diamine

Cat. No.: B14016083
M. Wt: 202.22 g/mol
InChI Key: KPMFHSFEJHSXFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N3-Benzyl-1,2,4,5-tetrazine-3,6-diamine is a heterocyclic compound characterized by a tetrazine ring substituted with benzyl and diamine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-Benzyl-1,2,4,5-tetrazine-3,6-diamine typically involves the reaction of 3,6-diamino-1,2,4,5-tetrazine with benzyl halides under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the product. Common solvents used include dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), with reaction temperatures ranging from room temperature to 80°C.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

N3-Benzyl-1,2,4,5-tetrazine-3,6-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the tetrazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted tetrazines, depending on the specific reagents and conditions used.

Scientific Research Applications

N3-Benzyl-1,2,4,5-tetrazine-3,6-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of high-energy materials and explosives due to its high nitrogen content.

Mechanism of Action

The mechanism of action of N3-Benzyl-1,2,4,5-tetrazine-3,6-diamine involves its interaction with specific molecular targets, leading to various biological effects. In medicinal applications, the compound may inhibit key enzymes or disrupt cellular processes, resulting in anticancer or antimicrobial activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1,2,4,5-Tetrazine-3,6-diamine: A simpler analog without the benzyl group.

    3,6-Diamino-1,2,4,5-tetrazine: Another analog with different substitution patterns.

    3,6-Dihydrazinyl-1,2,4,5-tetrazine: Known for its use in high-energy materials.

Uniqueness

N3-Benzyl-1,2,4,5-tetrazine-3,6-diamine stands out due to its unique benzyl substitution, which can enhance its reactivity and potential applications in various fields. The presence of the benzyl group can also influence the compound’s solubility and stability, making it a valuable intermediate in synthetic chemistry.

Properties

Molecular Formula

C9H10N6

Molecular Weight

202.22 g/mol

IUPAC Name

3-N-benzyl-1,2,4,5-tetrazine-3,6-diamine

InChI

InChI=1S/C9H10N6/c10-8-12-14-9(15-13-8)11-6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,12,13)(H,11,14,15)

InChI Key

KPMFHSFEJHSXFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=NN=C(N=N2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.